

A Comparative Guide to the Analytical Data of N-(4-Substituted Benzyl)amides

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Compound of Interest

Compound Name: 4-
[(Dimethylamino)methyl]benzonitrile
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the analytical data for two representative N-(4-substituted benzyl)amide derivatives: N-(4-chlorobenzyl)cinnamamide and N-(4-chlorobenzyl)benzamide. The data presented is based on the findings reported in the study by Perez et al. in *Molecules* 2016.[1] This guide is intended to assist researchers in the synthesis, characterization, and development of novel compounds based on the 4-substituted benzylamine scaffold.

Comparative Analytical Data

The following table summarizes the key analytical data for the two selected amide derivatives, providing a clear comparison of their physical and spectral properties.

Property	N-(4-chlorobenzyl)cinnamamide	N-(4-chlorobenzyl)benzamide
Molecular Formula	C ₁₆ H ₁₄ ClNO	C ₁₄ H ₁₂ ClNO
Yield	75%	65%
Melting Point (°C)	152–156	136–139
IR (KBr, cm ⁻¹)	3253 (N-H), 1654 (C=O), 1616 (C=C), 1040 (C-Cl)	3300 (N-H), 1637 (C=O), 1618 (C=C), 1091 (C-Cl)
¹ H-NMR (DMSO-d ₆ , δ ppm)	8.68 (t, 1H, NH), 7.55-7.29 (m, 9H, Ar-H), 7.49 (d, 1H, CH=), 6.64 (d, 1H, =CH), 4.38 (d, 2H, CH ₂)	9.10 (t, 1H, NH), 7.89 (d, 2H, Ar-H), 7.64-7.09 (m, 7H, Ar-H), 4.46 (d, 2H, CH ₂)
¹³ C-NMR (DMSO-d ₆ , δ ppm)	164.7 (C=O), 140.2 (CH=), 138.3, 134.7, 131.7, 129.5, 128.9, 128.8, 127.5 (Ar-C), 120.9 (=CH), 42.0 (CH ₂)	166.4 (C=O), 138.8, 134.2, 131.4, 131.3, 129.1, 128.3, 127.3 (Ar-C), 42.1 (CH ₂)

Experimental Protocols

The following protocols are adapted from the synthetic and analytical procedures described by Perez et al.[\[1\]](#) for the preparation and characterization of N-(4-halobenzyl)amides. These methods are directly applicable for the synthesis of N-(4-cyanobenzyl)amide derivatives.

General Procedure for the Synthesis of N-(4-Substituted Benzyl)amides

A solution of the corresponding carboxylic acid (1.0 mmol), 4-substituted benzylamine (in this case, 4-chlorobenzylamine) (1.0 mmol), and (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.2 mmol) in dichloromethane (20 mL) is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with a saturated solution of sodium bicarbonate (3 x 15 mL) and brine (1 x 20 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced

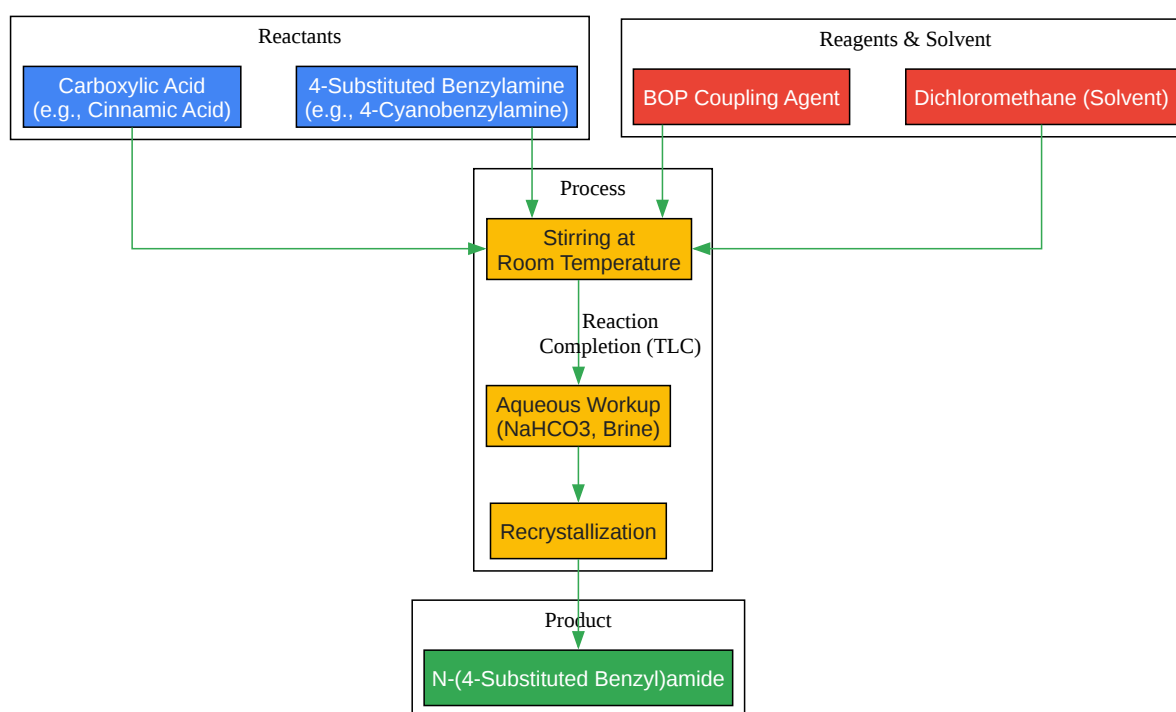
pressure. The resulting solid is purified by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the pure amide product.

Analytical Characterization

- **Melting Point:** Melting points were determined using an open capillary method and are uncorrected.
- **Infrared (IR) Spectroscopy:** IR spectra were recorded on a FT-IR spectrometer using KBr pellets.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H -NMR and ^{13}C -NMR spectra were recorded on a 400 MHz spectrometer in deuterated dimethyl sulfoxide (DMSO-d_6). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Experimental Workflow

The following diagram illustrates the general synthetic workflow for the amide coupling reaction.



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References

- 1. mdpi.com [mdpi.com]
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